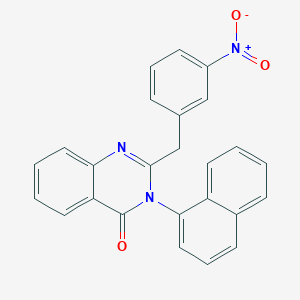![molecular formula C20H30N2O B6127914 N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methylbenzamide](/img/structure/B6127914.png)
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methylbenzamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of piperidine compounds and has been studied for its ability to modulate the activity of certain receptors in the brain. In
Mécanisme D'action
CPP acts as a selective antagonist of the NMDA receptor by binding to the receptor's glycine-binding site. This binding prevents the activation of the receptor by glutamate, which is the primary neurotransmitter involved in NMDA receptor activation. By blocking NMDA receptor activity, CPP can modulate synaptic plasticity and improve learning and memory processes. Additionally, CPP has been shown to have neuroprotective effects, protecting neurons from damage caused by excessive glutamate release.
Biochemical and Physiological Effects
CPP has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, the improvement of learning and memory processes, and the protection of neurons from excitotoxicity. Additionally, CPP has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. However, the precise biochemical and physiological effects of CPP are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of CPP for lab experiments is its selectivity for NMDA receptors. This selectivity allows researchers to study the specific effects of NMDA receptor modulation without affecting other receptors or neurotransmitters. Additionally, CPP has been shown to have a favorable pharmacokinetic profile, with a half-life of approximately 3 hours in rats. However, one limitation of CPP is its relatively low potency compared to other NMDA receptor antagonists, such as ketamine. Additionally, the precise dose-response relationship of CPP is still being investigated.
Orientations Futures
There are several potential future directions for research on CPP. One area of interest is the potential therapeutic applications of CPP in neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia. Additionally, further investigation is needed to determine the precise dose-response relationship of CPP and its potential side effects. Finally, there is a need for the development of more potent and selective NMDA receptor antagonists, which could have significant therapeutic potential in a variety of disorders.
Méthodes De Synthèse
The synthesis of CPP involves several steps, starting with the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with piperidine to form N-[3-methylbenzoyl]-piperidine. The final step involves the reaction of N-[3-methylbenzoyl]-piperidine with cyclohexylmethylamine to form CPP. The purity of the synthesized compound is typically assessed using analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
CPP has been extensively studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and psychiatry. One of the primary areas of research has been the modulation of N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in learning and memory processes, and their dysfunction has been linked to several neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia. CPP has been shown to selectively block the activity of NMDA receptors, making it a potential therapeutic agent for these disorders.
Propriétés
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-16-7-5-10-18(13-16)20(23)21-19-11-6-12-22(15-19)14-17-8-3-2-4-9-17/h5,7,10,13,17,19H,2-4,6,8-9,11-12,14-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCROPYZVOOKJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCCN(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}propanamide](/img/structure/B6127833.png)
![4-(4-ethylphenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6127837.png)
![4-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B6127838.png)
![2-(2-methoxybenzyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6127839.png)

![6-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B6127854.png)





![ethyl 3-(2,4-difluorobenzyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6127918.png)
![N-{1-[1-(cyclopentylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6127923.png)
![2,3-dimethoxy-N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}benzamide](/img/structure/B6127931.png)